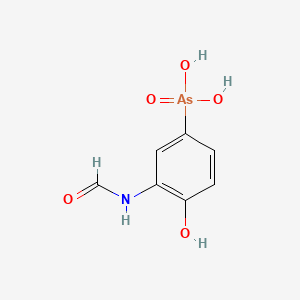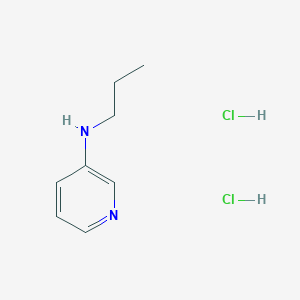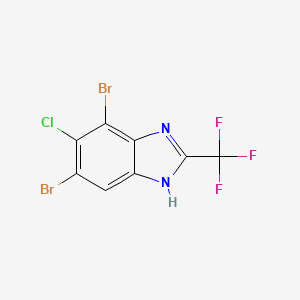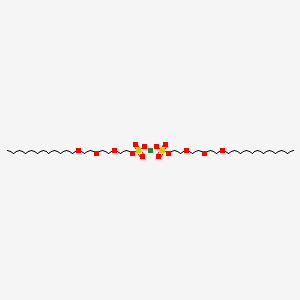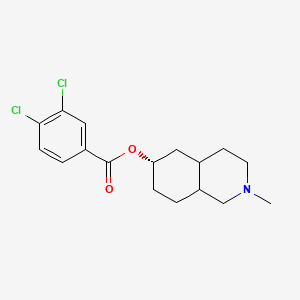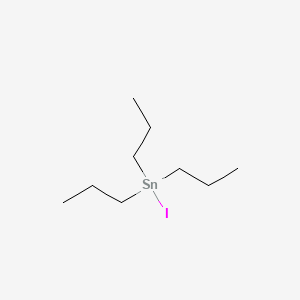![molecular formula C16H23N3O7S B13765052 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium CAS No. 112997-69-0](/img/structure/B13765052.png)
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium is a complex organic compound with the molecular formula C16H23N3O7S. This compound is known for its unique chemical structure, which includes an acetylsulfamoyl group attached to an anilino moiety, and a morpholin-4-ium ion. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-(acetylsulfamoyl)aniline. This intermediate is then reacted with succinic anhydride to produce 4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoic acid. Finally, the acid is neutralized with morpholine to yield the desired morpholin-4-ium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylsulfamoyl group or the anilino moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the anilino and acetylsulfamoyl groups.
Reduction: Reduced forms of the acetylsulfamoyl group.
Substitution: Substituted derivatives at the anilino or acetylsulfamoyl positions.
科学的研究の応用
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
作用機序
The mechanism of action of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium involves its interaction with specific molecular targets. The acetylsulfamoyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The anilino moiety can interact with aromatic residues in proteins, enhancing binding affinity. The morpholin-4-ium ion can stabilize the compound in aqueous environments, facilitating its transport and bioavailability .
類似化合物との比較
Similar Compounds
- 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium
- 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium
Uniqueness
4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium is unique due to its combination of an acetylsulfamoyl group, anilino moiety, and morpholin-4-ium ion. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the morpholin-4-ium ion enhances the compound’s solubility and stability in aqueous environments, making it more suitable for biological applications .
特性
CAS番号 |
112997-69-0 |
|---|---|
分子式 |
C16H23N3O7S |
分子量 |
401.4 g/mol |
IUPAC名 |
4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium |
InChI |
InChI=1S/C12H14N2O6S.C4H9NO/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18;1-3-6-4-2-5-1/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)(H,17,18);5H,1-4H2 |
InChIキー |
FPFKWPIHJJBWGH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)[O-].C1COCC[NH2+]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


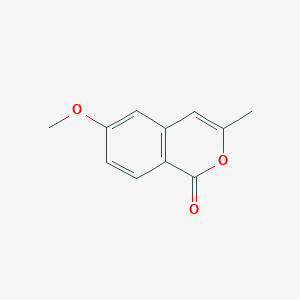
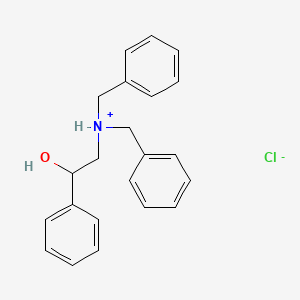
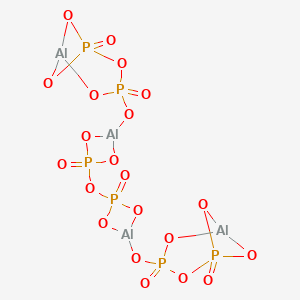

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
